molecular formula C17H13ClN2S B12122633 Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- CAS No. 99469-86-0

Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-

Cat. No.: B12122633
CAS No.: 99469-86-0
M. Wt: 312.8 g/mol
InChI Key: XXSXGNNABQFKIZ-UHFFFAOYSA-N
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Description

The compound 4-chloro-6-phenyl-2-[(phenylmethyl)thio]pyrimidine features a pyrimidine core substituted at positions 2, 4, and 6 with distinct functional groups:

  • Position 4: A chlorine atom, enhancing electrophilicity and influencing binding affinity in biological systems.
  • Position 6: A phenyl ring, contributing to aromatic stacking and steric bulk.

The benzylthio group at position 2 may modulate electronic and steric properties, impacting both synthetic accessibility and biological efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Phenylation: The phenyl group at the 6-position can be introduced via a Suzuki-Miyaura coupling reaction, using phenylboronic acid and a palladium catalyst.

    Thioether Formation: The phenylmethylthio group at the 2-position can be introduced by reacting the pyrimidine derivative with benzyl mercaptan in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic conditions.

    Substitution: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Tin(II) chloride (SnCl₂), iron powder

    Nucleophiles: Amines, thiols

    Catalysts: Palladium catalysts for coupling reactions

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group

    Amines: From reduction of nitro groups

    Substituted Pyrimidines: From nucleophilic substitution reactions

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. A study synthesized a series of 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles, including the compound of interest, and evaluated their in vitro activity against various Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated significant antibacterial effects, suggesting potential use in developing new antimicrobial agents .

Anti-inflammatory Properties
Pyrimidine derivatives have also been studied for their anti-inflammatory effects. A review highlighted the synthesis of novel pyrimidine compounds that showed promising anti-inflammatory activity in vitro. These compounds were tested for their ability to inhibit inflammatory pathways, indicating that they could serve as leads for developing anti-inflammatory drugs .

Cancer Research
The compound has been investigated for its potential anticancer properties. Studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis. The structure-activity relationship (SAR) analyses suggest that modifications on the pyrimidine ring can enhance anticancer activity, making this area a promising field for further exploration .

Agricultural Applications

Pesticide Development
Pyrimidine derivatives are being explored as potential pesticides due to their ability to disrupt biochemical pathways in pests. The synthesis of chlorinated pyrimidines has been linked to increased efficacy against specific agricultural pests, providing a basis for developing new crop protection products .

Herbicide Activity
In addition to pest control, pyrimidines have shown herbicidal properties. Research has indicated that certain derivatives can inhibit plant growth by targeting specific metabolic pathways, offering a novel approach to weed management .

Material Science

Polymer Chemistry
The incorporation of pyrimidine derivatives into polymer matrices has been investigated for enhancing material properties. Studies suggest that these compounds can improve thermal stability and mechanical strength in polymer formulations, making them suitable for various industrial applications .

Nanotechnology
Pyrimidine-based compounds are also being utilized in nanotechnology for drug delivery systems. Their ability to form nanoparticles facilitates targeted delivery of therapeutic agents, improving bioavailability and reducing side effects .

Data Tables

Application AreaSpecific UseFindings
Medicinal ChemistryAntimicrobial AgentsSignificant activity against bacteria and fungi
Anti-inflammatory DrugsPromising results in inhibiting inflammatory pathways
Anticancer AgentsInduced apoptosis in cancer cells
Agricultural SciencesPesticidesEffective against specific agricultural pests
HerbicidesInhibition of weed growth through metabolic disruption
Material SciencePolymer EnhancementsImproved thermal stability and mechanical properties
NanotechnologyEnhanced drug delivery systems

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the European Journal of Medicinal Chemistry synthesized several 6-phenyl-2,4-disubstituted pyrimidines and tested them against a panel of microbial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, providing a foundation for future drug development aimed at treating resistant infections .

Case Study 2: Anti-inflammatory Mechanisms
Research conducted on novel pyrimidine derivatives revealed their mechanisms of action in inhibiting pro-inflammatory cytokines. These findings suggest that modifications to the pyrimidine structure can lead to enhanced anti-inflammatory properties, paving the way for new therapeutic options in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- depends on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The phenyl and thioether groups can enhance binding affinity through hydrophobic interactions and sulfur-aromatic interactions, respectively.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Comparable Pyrimidine Derivatives

Compound Name / ID Position 2 Substituent Position 4 Substituent Position 6 Substituent Key Activity/Property Reference
Target Compound [(Phenylmethyl)thio] Cl Phenyl N/A (Hypothesized antiviral/antitumor)
12f () (Phenylthio) Cl [5-(3,5-Difluorophenyl)-triazolyl] SecA inhibition (59% yield)
4-Chloro-6-[(4-FP)thio]-2-amine () NH2 Cl (4-Fluorophenyl)thio Antiviral (Structure-activity study)
F-DABO () (Alkylthio) O (Dihydrooxopyrimidone) 2,6-Difluorophenylmethyl Anti-HIV-1 (EC50: 40–90 nM)
4-(Trifluoromethyl)-6-(thiophen-2-yl) () SH CF3 Thiophen-2-yl Not specified (Agrochemical interest)

Key Observations:

Position 2 Modifications: The benzylthio group in the target compound offers enhanced steric bulk compared to simpler alkylthio (e.g., F-DABOs) or phenylthio (e.g., 12f) groups. This may influence target binding selectivity .

Thiophene substitution () introduces heterocyclic aromaticity, which may enhance π-π stacking in agrochemical applications .

Chlorine at Position 4 :

  • A common feature in all listed compounds, chlorine stabilizes the pyrimidine ring and enhances electrophilicity, facilitating nucleophilic substitution reactions during synthesis .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability :
    • Benzylthio groups may undergo oxidative metabolism (e.g., sulfoxide formation), whereas fluorinated aryl groups (e.g., in F-DABOs) improve metabolic stability .

Contradictions and Limitations

  • Thio Group Effects: While notes that thio substitution reduces EGFR activity, and demonstrate potent antiviral/antimicrobial effects in other contexts. This underscores the target-specific nature of thio substituents .

Biological Activity

Pyrimidine derivatives, including Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound, characterized by the molecular formula C17H13ClN2SC_{17}H_{13}ClN_2S and CAS number 99469-86-0, exhibits a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific pyrimidine derivative, supported by recent research findings and case studies.

Chemical Structure and Properties

The structure of Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- can be depicted as follows:

Molecular Formula C17H13ClN2S\text{Molecular Formula }C_{17}H_{13}ClN_2S

This compound features a chloro group at the 4-position and a phenylthio group at the 2-position of the pyrimidine ring, contributing to its unique biological properties.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit substantial anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. For instance, studies have shown that compounds similar to Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- can effectively inhibit COX-1 and COX-2 activities, leading to reduced levels of inflammatory mediators such as prostaglandins.

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

CompoundIC50 (μM)Selectivity Index (SI)
Celecoxib0.04 ± 0.01-
Indomethacin9.17-
Pyrimidine Derivative A0.04 ± 0.09Higher than celecoxib
Pyrimidine Derivative B8.23Higher than indomethacin

In vivo studies using models like carrageenan-induced paw edema demonstrated that certain pyrimidine derivatives possess anti-inflammatory effects comparable to established NSAIDs like indomethacin .

2. Anticancer Activity

The anticancer properties of pyrimidines are well-documented, with various studies reporting their cytotoxic effects against different cancer cell lines. For example, compounds derived from pyrimidines have shown promising results against breast cancer (MCF-7), lung cancer (A549), and colon cancer (Colo-205).

Table 2: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (μM)
Compound AMCF-70.09 ± 0.0085
Compound BA5490.03 ± 0.0056
Compound CColo-2050.01 ± 0.074

In a study comparing various pyrimidine derivatives against standard chemotherapeutics like etoposide, several compounds exhibited superior activity, indicating their potential as effective anticancer agents .

3. Antimicrobial Properties

Pyrimidines also demonstrate antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of Pyrimidine Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus≤1 μg/mL
Compound BE. coli≤0.5 μg/mL
Compound CK. pneumoniae≤2 μg/mL

These findings suggest that pyrimidines may serve as potential leads in developing new antimicrobial agents .

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models
In a controlled study involving rats subjected to carrageenan-induced inflammation, a novel pyrimidine derivative demonstrated significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs . The compound's mechanism was attributed to its ability to inhibit COX enzymes effectively.

Case Study 2: Cytotoxicity in Cancer Research
A series of synthesized pyrimidine derivatives were tested for cytotoxicity against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of traditional chemotherapeutics, suggesting enhanced efficacy .

Properties

CAS No.

99469-86-0

Molecular Formula

C17H13ClN2S

Molecular Weight

312.8 g/mol

IUPAC Name

2-benzylsulfanyl-4-chloro-6-phenylpyrimidine

InChI

InChI=1S/C17H13ClN2S/c18-16-11-15(14-9-5-2-6-10-14)19-17(20-16)21-12-13-7-3-1-4-8-13/h1-11H,12H2

InChI Key

XXSXGNNABQFKIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)C3=CC=CC=C3

Origin of Product

United States

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